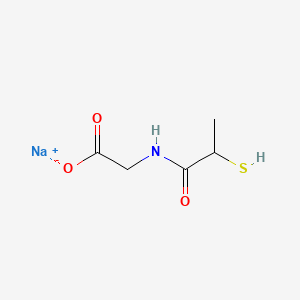
Tiopronin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiopronin sodium is a useful research compound. Its molecular formula is C5H8NNaO3S and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
- Cystinuria Management :
-
Antibacterial Properties :
- Recent research has explored the modification of tiopronin to enhance its antibacterial properties. A novel derivative, tiopronin-NO, has been developed to not only reduce cystine crystal formation but also exhibit antibacterial activity against common pathogens associated with urinary stones, such as Escherichia coli and Pseudomonas aeruginosa. This dual action is particularly beneficial in managing infections linked to stone formation .
- Liver Disease Treatment :
- Neuroprotective Effects :
- Metal Ion Binding :
Case Study 1: Cystinuria Management
A patient with severe homozygous cystinuria was treated with tiopronin at a dosage of 20 mg/kg daily alongside increased fluid intake and sodium bicarbonate for urine alkalization. Over 34 months, urinary cystine excretion was controlled at approximately 200 mg/day without recurrence of renal stones or proteinuria .
Case Study 2: Pediatric Application
A six-year-old patient developed nephrotic syndrome after six months on tiopronin. Upon withdrawal of the drug and resuming treatment with adjusted doses (20 mg/kg daily), urinary cysteine levels were managed effectively without further complications over 32 months .
Innovative Modifications
Recent studies have focused on chemically modifying tiopronin to enhance its therapeutic effects:
- Tiopronin-NO : This modified version incorporates nitric oxide (NO) release capabilities, which not only aids in preventing cystine stone formation but also combats bacterial infections associated with stones. The synthesis involves disulfide exchange reactions that maintain the drug's solubility and efficacy against bacterial biofilms .
Analyse Des Réactions Chimiques
Oxidation by Platinum(IV) Complexes
Tiopronin undergoes redox reactions with platinum(IV) complexes, such as cis-[Pt(NH₃)₂Cl₄] and trans-[PtCl₂(CN)₄]²⁻. The reaction mechanism involves parallel reductions of Pt(IV) by tiopronin’s three protolytic species (protonated thiol, deprotonated thiolate, and disulfide) as rate-determining steps . The fully deprotonated tiopronin (thiolate form) exhibits ~4×10⁴ higher reactivity than the protonated thiol due to its enhanced nucleophilicity. The sulfur atom in tiopronin attacks axially coordinated chloride in Pt(IV), forming a bridged intermediate that undergoes electron transfer .
Key Reaction Data
| Parameter | Value/Feature | Source |
|---|---|---|
| Rate Law | −d[Pt(IV)]/dt=k′[Tiopronin][Pt(IV)] | |
| Reactivity Ratio | Thiolate vs. thiol: ~4×10⁴ | |
| Oxidation Product | Tiopronin-disulfide (confirmed via MS) |
pH-Dependent Nitric Oxide (NO) Release
Tiopronin-NO exhibits pH-dependent NO release, with accelerated homolytic cleavage at neutral pH (7.4). At pH 7.4, NO release reaches 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ initially, stabilizing to 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ after 20 min . This pH effect arises from the protonation state of the S-nitroso group: deprotonation weakens the S–N bond, enabling cleavage .
Comparison of NO Release
| Parameter | pH 7.4 | pH 5.0 |
|---|---|---|
| Initial Rate | 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Reduced due to protonation stability |
| Sustained Rate | 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Higher stability, lower cleavage rate |
Thiol-Disulfide Exchange with Cystine
Tiopronin’s primary therapeutic mechanism involves a thiol-disulfide exchange reaction with cystine to form a water-soluble mixed disulfide complex . This reaction reduces urinary cystine levels below its solubility limit, preventing kidney stone formation.
Reaction Mechanism
-
Nucleophilic Attack : Tiopronin’s thiol (-SH) attacks the disulfide bridge in cystine.
-
Exchange : Formation of tiopronin-cystine disulfide and cysteine.
Biological Impact
-
Solubility : Mixed disulfide is ~50× more soluble than cystine .
-
Metabolism : 10–15% of tiopronin is metabolized to 2-mercaptopropionic acid (2-MPA) .
Capping Agent for Gold Nanoclusters
Tiopronin acts as a stabilizing ligand for gold nanoclusters (AuNCs). In aqueous synthesis, sodium hydroxide deprotonates tiopronin’s carboxyl groups, enhancing its binding to AuNCs and enabling stable nucleation . FT-IR analysis confirms the presence of carboxyl (-COOH) and amine (-NH) groups in tiopronin-capped AuNCs .
FT-IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Source |
|---|---|---|
| 3419 | O–H (carboxyl) | |
| 1635 | C=O (carboxyl) | |
| 3350 | N–H (secondary amine) |
Antibacterial Activity via NO Release
The bactericidal effects of Tiopronin-NO stem from NO-induced oxidative stress. NO release damages bacterial membranes and DNA, leading to cell death. Scanning electron microscopy (SEM) reveals membrane rupture in E. coli and P. aeruginosa treated with Tiopronin-NO .
Mechanism Highlights
Propriétés
Numéro CAS |
2015-25-0 |
|---|---|
Formule moléculaire |
C5H8NNaO3S |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
sodium;2-(2-sulfanylpropanoylamino)acetate |
InChI |
InChI=1S/C5H9NO3S.Na/c1-3(10)5(9)6-2-4(7)8;/h3,10H,2H2,1H3,(H,6,9)(H,7,8);/q;+1/p-1 |
Clé InChI |
BKHJWWRUVITKEE-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
SMILES canonique |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















